molecular formula C6H11ClN2O2 B11912222 1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride

1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride

Cat. No.: B11912222
M. Wt: 178.62 g/mol
InChI Key: JGVDFAASDFQGKI-UHFFFAOYSA-N
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Description

1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride is a chemical compound with the molecular formula C6H11ClN2O2 and a molecular weight of 178.62 g/mol . This compound is characterized by the presence of a pyrrolidinone ring substituted with an aminoacetyl group and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidin-3-one with an aminoacetyl chloride under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It may also interact with receptors or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

IUPAC Name

1-(2-aminoacetyl)pyrrolidin-3-one;hydrochloride

InChI

InChI=1S/C6H10N2O2.ClH/c7-3-6(10)8-2-1-5(9)4-8;/h1-4,7H2;1H

InChI Key

JGVDFAASDFQGKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=O)C(=O)CN.Cl

Origin of Product

United States

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